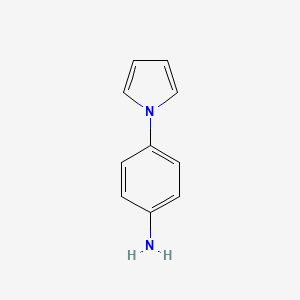

4-(1H-Pyrrol-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLHWHRXMZZWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383679 | |

| Record name | 4-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52768-17-9 | |

| Record name | 4-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrrol-1-yl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(1H-Pyrrol-1-yl)aniline (CAS: 52768-17-9): Properties, Synthesis, and Applications

An in-depth technical guide by a Senior Application Scientist

Introduction

4-(1H-Pyrrol-1-yl)aniline is a bifunctional aromatic compound featuring a primary amine-substituted phenyl ring linked to a pyrrole moiety via a nitrogen-carbon bond. This unique structural arrangement makes it a valuable and versatile building block in modern organic synthesis. Its conjugated π-system and the presence of a reactive aniline group provide a platform for developing complex molecules with tailored electronic and biological properties. This guide offers an in-depth exploration of its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols, designed for professionals in chemical research and drug development.

PART 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

Chemical Identifiers and Descriptors

The identity of this compound is unequivocally established by its CAS number and various structural notations.

| Property | Value | Source(s) |

| CAS Number | 52768-17-9 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][4] |

| Molecular Weight | 158.20 g/mol | [1][2][4] |

| Canonical SMILES | C1=CN(C=C1)C2=CC=C(C=C2)N | [1][2] |

| InChI Key | NHLHWHRXMZZWGA-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | 4-pyrrol-1-ylaniline, 1-(4-aminophenyl)pyrrole, 4-(1-Pyrrolyl)aniline | [2][6][7] |

Physical and Chemical Properties

The physical state and solubility are critical parameters for designing experimental setups.

| Property | Value | Source(s) |

| Physical Form | Solid | [3][7] |

| Melting Point | 72-81°C | [2][7][8] |

| Boiling Point | 307.8 ± 25.0 °C at 760 mmHg | [2][7] |

| Density | ~1.1 g/cm³ | [2][7] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMF. | [7] |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [3][7] |

Spectroscopic Data

While a full analysis requires access to raw data, typical spectroscopic signatures are available for this class of compounds. Public databases like SpectraBase confirm the existence of ¹³C NMR and Mass Spectrometry (GC-MS) data for this molecule, which are essential for quality control and structure verification post-synthesis.[6]

PART 2: Synthesis and Purification Protocol

The most direct and widely applicable synthesis of this compound involves the selective reduction of its nitro precursor, 1-(4-nitrophenyl)-1H-pyrrole. This strategy is favored due to the commercial availability of the starting material and the high efficiency of nitro group reduction, which is a cornerstone transformation in the synthesis of aromatic amines.

Causality in Method Selection

The chosen method employs a palladium-catalyzed transfer hydrogenation using hydrazine hydrate.[5] This approach is often preferred over direct hydrogenation with H₂ gas for several reasons:

-

Safety and Convenience: It avoids the need for high-pressure hydrogenation equipment.

-

Selectivity: Heterogeneous catalysts like palladium on a support (in this case, graphitic carbon nitride, g-C₃N₄) offer excellent selectivity for the nitro group reduction without affecting the aromatic pyrrole or aniline rings.

-

Efficiency: The reaction proceeds to completion under relatively mild reflux conditions.[5]

Detailed Experimental Protocol: Synthesis

Reaction: Reduction of 1-(4-nitrophenyl)-1H-pyrrole to this compound.

Materials:

-

1-(4-nitrophenyl)-1H-pyrrole

-

Palladium on graphitic carbon nitride (Pd-gCN) catalyst (5 wt% Pd)

-

Hydrazine hydrate (60% solution)

-

Ethanol (anhydrous)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-nitrophenyl)-1H-pyrrole (1.0 mmol).

-

Catalyst and Solvent Addition: Add the Pd-gCN catalyst (5.0 mg) to the flask, followed by ethanol (2 mL).[5]

-

Initiation: Add hydrazine hydrate (60% solution, 2.0 mmol, ~0.07 mL) to the suspension.[5]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 70-75°C) and maintain for 4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature.

-

Catalyst Removal: Isolate the catalyst by vacuum filtration through a pad of Celite, washing the filter cake with a small amount of ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[5]

Synthesis and Purification Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

PART 3: Applications in Research and Drug Development

The structure of this compound is particularly relevant in fields that leverage aromatic and heterocyclic scaffolds.

Medicinal Chemistry and Drug Discovery

-

Scaffold for Bioactive Molecules: The pyrrole ring is a constituent of numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9] The aniline moiety is also a classic pharmacophore, though its use can sometimes be limited by metabolic instability or toxicity concerns.[10] This makes this compound an attractive starting point for medicinal chemists, as modifications can be made to fine-tune pharmacological properties and mitigate potential liabilities.[10]

-

Intermediate for Enzyme Inhibitors: As a primary amine, the molecule can readily undergo reactions like amidation, sulfonylation, or reductive amination to build more complex structures targeting enzyme active sites.[7] A recent study highlighted the development of novel anticancer agents based on a 1-(methylpiperidin-4-yl)aniline core, demonstrating the utility of substituted anilines in kinase inhibitor design.[11]

-

Protein Degrader Building Block: The classification of this molecule as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4] The aniline nitrogen can serve as an attachment point for linkers connecting to a ligand for an E3 ubiquitin ligase, a key component of PROTAC architecture.

Materials Science

-

Dyes and Fluorescent Probes: The extended π-conjugation across the pyrrole and phenyl rings imparts chromophoric and fluorophoric properties. This makes it a useful precursor for synthesizing organic dyes and fluorescent probes for sensing and imaging applications.[7] The electronic properties can be tuned by further substitution on either ring system.

-

Organic Photosensitizers and Polymers: The molecule serves as an intermediate for creating materials with specific optoelectronic properties. For instance, it can be used to synthesize substituted metallophthalocyanines with photocatalytic activity or electropolymerized to form conductive polymers.[1]

Logical Framework for Application

Caption: Key application areas for this compound.

PART 4: Safety, Handling, and Toxicology

Safe handling of any chemical reagent is paramount. This compound possesses hazards characteristic of substituted anilines.

GHS Hazard Profile

The compound is classified as hazardous and requires careful handling.[12][13]

| Category | Information | Source(s) |

| Signal Word | Warning | [3][12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12][13] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12][13] |

Toxicological Insights and Handling Protocols

The toxicity profile is primarily driven by its aniline component. Aniline and its derivatives are known systemic poisons that can be absorbed through inhalation and skin contact, potentially causing methemoglobinemia, which impairs oxygen delivery in the blood.[14] While this specific compound has not been fully investigated toxicologically, prudence dictates treating it with the same level of caution as aniline itself.[12]

Handling:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[7][12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][13]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[7][13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][13]

-

Conclusion

This compound (CAS: 52768-17-9) is a strategically important chemical intermediate with a well-defined property profile. Its straightforward synthesis from the corresponding nitro compound makes it an accessible building block for a multitude of applications. For drug development professionals, it offers a versatile scaffold for creating novel enzyme inhibitors and protein degraders. For materials scientists, its conjugated electronic structure is a valuable platform for designing new dyes, sensors, and polymers. Adherence to strict safety protocols is essential for its handling, ensuring its potential can be safely and effectively realized in the laboratory.

References

-

J&K Scientific. This compound, 98% | 52768-17-9. [Link]

-

CP Lab Safety. This compound, min 98%, 100 grams. [Link]

-

SpectraBase. This compound. [Link]

-

BIOSYNCE. This compound CAS 52768-17-9. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - this compound (EU). [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

-

IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

LPS.org. Safety Data Sheet (SDS) Aniline. [Link]

-

NIH PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

CDC/ATSDR. Aniline | Medical Management Guidelines. [Link]

-

MDPI. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. [Link]

-

MDPI. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

-

ResearchGate. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 52768-17-9 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 52768-17-9 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. biosynce.com [biosynce.com]

- 8. CAS 52768-17-9 | 3H30-1-F6 | MDL MFCD01934575 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cresset-group.com [cresset-group.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.pt [fishersci.pt]

- 14. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

An In-depth Technical Guide to 4-(1H-Pyrrol-1-yl)aniline: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 4-(1H-Pyrrol-1-yl)aniline, an important intermediate in organic synthesis. As a versatile building block, its unique electronic and structural characteristics make it a valuable component in the development of novel materials and potential therapeutic agents.

Core Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₀N₂, is an aromatic amine featuring a pyrrole ring attached to an aniline moiety. This structure imparts specific chemical reactivity and physical characteristics crucial for its use in further chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Melting Point | 72-81.2 °C | [1][5][6] |

| Boiling Point | 307.8 ± 25.0 °C at 760 mmHg | [1][4][5] |

| Density | 1.1 ± 0.1 g/cm³ | [1][4][5] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and methanol. | [5] |

| pKa | 3.36 ± 0.10 (Predicted) | [3][4][5] |

| Flash Point | 140.0 ± 23.2 °C | [1][5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-(4-nitrophenyl)-1H-pyrrole.[7] This reaction is typically carried out using a catalyst in the presence of a reducing agent.

Experimental Protocol: Catalytic Reduction of 1-(4-nitrophenyl)-1H-pyrrole

This protocol describes a laboratory-scale synthesis using a palladium-graphene composite catalyst and hydrazine hydrate as the reducing agent.

Materials:

-

1-(4-nitrophenyl)-1H-pyrrole

-

Ethanol

-

Pd-gCN catalyst (5.0 wt% Pd)

-

Hydrazine hydrate solution (60%)

-

Silica gel for column chromatography

Procedure:

-

To an ethanol solution (2 mL) containing 1.0 mM of 1-(4-nitrophenyl)-1H-pyrrole, add 5.0 mg of the Pd-gCN catalyst.

-

Add 2 mM (1.2 equivalents, approximately 0.07 mL) of 60% hydrazine hydrate solution to the mixture.

-

Transfer the reaction mixture to a 10 mL round-bottom flask.

-

Heat the mixture at reflux (approximately 70 °C) for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the catalyst by filtration.

-

Purify the filtrate by silica gel column chromatography to obtain this compound.[7]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques. Spectroscopic methods are particularly valuable for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data is available for this compound, which can be used to confirm the carbon skeleton of the molecule.[8]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the analysis and purification of this compound and its derivatives.[9]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of functional organic molecules.[5] Its applications are primarily in the fields of materials science and medicinal chemistry.

-

Organic Photosensitizers and Dyes: The chromophoric properties of the pyrrole and aniline moieties make this compound a suitable precursor for the synthesis of organic photosensitizers and dyes.[5]

-

Fluorescent Probes: Its structure can be incorporated into larger molecules to create fluorescent probes for various analytical and imaging applications.[5]

-

Enzyme Inhibitors: The molecule can be used as a starting material for the development of enzyme inhibitors, which are crucial in drug discovery.[5]

-

Polymer Chemistry: It has been used in the synthesis of polymers with interesting electrochemical and optical properties, such as poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole).[2]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[5]

-

Hazards: It is irritating to the eyes, respiratory system, and skin.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles or a face shield when handling this compound.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][4][5] Recommended storage temperatures are between 2-8°C.[2]

First Aid Measures:

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][10]

-

Skin Contact: Wash off immediately with soap and plenty of water.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

Caption: Key safety and handling considerations for this compound.

References

- This compound CAS 52768-17-9 - BIOSYNCE. (URL: )

- CAS 52768-17-9 this compound - Alfa Chemistry. (URL: )

-

This compound - SpectraBase. (URL: [Link])

-

2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

2-(1H-Pyrrol-1-yl)aniline - SIELC Technologies. (URL: [Link])

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound , 98% , 52768-17-9 - CookeChem [cookechem.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. CAS 52768-17-9 | 3H30-1-F6 | MDL MFCD01934575 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | 52768-17-9 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-(1H-Pyrrol-1-yl)aniline | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.pt [fishersci.pt]

A Comprehensive Spectroscopic Guide to 4-(1H-Pyrrol-1-yl)aniline

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the aromatic amine 4-(1H-Pyrrol-1-yl)aniline (CAS: 52768-17-9). Aimed at researchers, chemists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive characterization of the molecule. Each section details the interpretation of spectral features, grounded in the principles of chemical structure and reactivity. Furthermore, this guide includes field-proven, step-by-step protocols for data acquisition, ensuring that researchers can reliably reproduce and validate these findings. All data is presented with authoritative citations to underscore scientific integrity and provide a foundation for further investigation.

Molecular Structure and Overview

This compound is a bifunctional molecule featuring a central benzene ring substituted with an amino group at position 1 and a pyrrole ring, linked via its nitrogen atom, at position 4. This para-substitution pattern results in a molecule with C2v symmetry, which significantly influences its spectroscopic properties. The electron-donating nature of the amino group and the aromatic character of the pyrrole ring create a conjugated system that is readily probed by various spectroscopic techniques.

To facilitate unambiguous spectral assignments, the following standardized numbering system is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct, assignable signals that confirm its structure.

Data Interpretation and Assignment

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals from the amino group protons, the four aromatic protons on the aniline ring, and the four protons on the pyrrole ring. Due to the molecule's symmetry, the aniline ring protons (H2/H6 and H3/H5) and pyrrole ring protons (H2'/H5' and H3'/H4') are chemically equivalent, simplifying the spectrum. The amino group (NH₂) typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The aniline protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The pyrrole protons also give rise to two signals, which appear as triplets due to coupling with each other. The predicted chemical shifts are based on analysis of similar structures, such as 4-(1H-pyrrol-1-yl)phenol.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically unique carbon environments. Due to symmetry, C2 and C6, C3 and C5, C2' and C5', and C3' and C4' are equivalent. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms and the overall electronic distribution within the aromatic systems.[2][3]

Spectroscopic Data Tables

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | H-2, H-6 |

| ~6.95 | t | 2H | H-2', H-5' (Pyrrole α-H) |

| ~6.70 | d | 2H | H-3, H-5 |

| ~6.30 | t | 2H | H-3', H-4' (Pyrrole β-H) |

| ~3.70 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C4 |

| ~133.0 | C1 |

| ~122.5 | C2, C6 |

| ~120.0 | C2', C5' |

| ~116.0 | C3, C5 |

| ~110.0 | C3', C4' |

Note: The ¹³C NMR spectrum for this compound is available in the SpectraBase database, which can be consulted for experimental values.[4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standard procedure for preparing a sample for solution-state NMR analysis.

Caption: Workflow for NMR sample preparation and data acquisition.

Methodology:

-

Sample Preparation: Weigh approximately 5-25 mg of solid this compound into a clean, dry vial.[5]

-

Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6][7] Ensure the sample dissolves completely. Gentle vortexing may be applied.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is typically done using a Pasteur pipette with a small plug of Kimwipe or glass wool.[8] The final solution height should be between 4-5 cm.

-

Acquisition: Insert the capped and labeled NMR tube into a spinner turbine, place it in the spectrometer, and allow it to equilibrate to the probe temperature.

-

Instrument Setup: Lock the spectrometer onto the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C) and perform magnetic field shimming to optimize homogeneity.

-

Data Collection: Acquire the spectrum using standard instrument parameters. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an effective tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Interpretation and Assignment

The IR spectrum of this compound is dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic rings, C=C stretching within the rings, and C-N stretching vibrations.

-

N-H Stretching: Primary amines typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.

-

Aromatic C-H Stretching: These vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹.[9]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene and pyrrole rings gives rise to a set of characteristic sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibrations for the aryl C-N bonds are typically found in the 1350-1250 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings. A 1,4-disubstituted benzene ring typically shows a strong band around 850-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450 & ~3360 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Aniline & Pyrrole) |

| ~1620 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1600 & ~1510 | Strong | C=C Ring Stretch | Aromatic (Aniline & Pyrrole) |

| ~1320 | Medium | C-N Stretch | Aryl-Amine & Aryl-Pyrrole |

| ~830 | Strong | C-H Out-of-Plane Bending | 1,4-Disubstituted Benzene |

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes the preparation of a potassium bromide (KBr) pellet, a common and reliable method for obtaining high-quality IR spectra of solid samples.[10][11]

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Methodology:

-

Material Preparation: Ensure all equipment (agate mortar, pestle, die set) is clean and completely dry. Use IR-grade potassium bromide (KBr) that has been dried in an oven at ~110°C for several hours and stored in a desiccator. Moisture is a critical interferent.[10]

-

Mixing and Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.[11][12] Combine the materials in the agate mortar and grind them together until the mixture is a fine, homogenous powder.

-

Pellet Formation: Transfer the powder into the collar of a pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Gradually apply 8-10 metric tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid disc.[13]

-

Analysis: Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent. Mount the pellet in the spectrometer's sample holder.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the analysis of the KBr pellet to obtain the sample's transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural components.

Data Interpretation and Fragmentation Analysis

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable method.[14][15] The process involves bombarding the molecule with high-energy electrons (typically 70 eV), which ejects an electron to form a radical cation known as the molecular ion (M⁺•).[16] The molecular weight of C₁₀H₁₀N₂ is 158.20 g/mol , so the molecular ion peak is expected at m/z = 158 .

The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways. The resulting fragmentation pattern is a unique fingerprint of the molecule.[17]

Proposed Fragmentation Pathway:

-

Molecular Ion (M⁺•): The most abundant peak corresponding to the intact molecule is expected at m/z = 158.

-

Loss of HCN (from pyrrole): A common fragmentation for pyrrole-containing compounds is the loss of a neutral hydrogen cyanide molecule (27 Da), leading to a fragment at m/z = 131.

-

Cleavage of the Pyrrole Ring: The pyrrole ring itself can fragment, potentially leading to smaller charged species.

-

Formation of Phenyl Cation: Cleavage of the C4-N1' bond could lead to a phenyl cation fragment at m/z = 77, although this may be less favored than fragmentation of the heterocyclic ring.

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z | Proposed Ion | Notes |

| 158 | [C₁₀H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 131 | [C₉H₉N]⁺• | Loss of HCN from the pyrrole ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Experimental GC-MS data for this compound is available in the SpectraBase database for verification of fragmentation patterns.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing a solid, volatile sample via direct insertion probe or GC-MS.

Methodology:

-

Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a volatile solvent like methanol or dichloromethane. For direct probe analysis, a tiny amount of the solid can be placed in a capillary tube.

-

Introduction:

-

GC-MS: Inject the dissolved sample into the gas chromatograph, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Direct Insertion Probe: Insert the capillary tube into the probe, which is then introduced into the high-vacuum source of the mass spectrometer. The probe is heated to vaporize the sample directly into the ionization chamber.

-

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of 70 eV electrons. This causes ionization and fragmentation.[15][18]

-

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, ion trap, time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and MS—provide a robust and self-validating framework for the structural confirmation and characterization of this compound. The predicted spectral features align logically with the known principles of spectroscopy and the molecule's distinct structural motifs. By pairing interpretive analysis with detailed, reproducible experimental protocols, this document serves as an authoritative resource for scientists engaged in synthesis, quality control, and advanced research involving this compound.

References

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved January 12, 2026, from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]

-

How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. (n.d.). KINTEK SOLUTION. Retrieved January 12, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 12, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Medicina del Lavoro, 112(1), 58-67.

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved January 12, 2026, from [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of New Orleans. Retrieved January 12, 2026, from [Link]

- Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2006). ARKIVOC.

-

This compound. (n.d.). In SpectraBase. Wiley. Retrieved January 12, 2026, from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 12, 2026, from [Link]

-

Van Bramer, S. (2022). 3.1: Electron Ionization. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]

-

List of the most significant infrared (FTIR) bands and related functional groups assigned for. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

-

Aniline ¹H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

FTIR spectra of poly(aniline-co-pyrrole). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

¹H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]

- Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles.

-

¹³C NMR Chemical Shift Table. (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved January 12, 2026, from [Link]

-

Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. scribd.com [scribd.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1H-Pyrrol-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(1H-Pyrrol-1-yl)aniline, a key intermediate in the development of advanced materials and therapeutics.[1] This document synthesizes experimental data with computational modeling to offer a detailed understanding of the molecule's three-dimensional architecture, electronic properties, and rotational dynamics. We will explore the subtle interplay of steric and electronic effects that govern the orientation of the pyrrole and aniline rings, a critical factor influencing its chemical reactivity and utility in various applications, including as a precursor for organic photosensitizers, dyes, fluorescent probes, and enzyme inhibitors.[1]

Introduction

This compound, with the CAS Number 52768-17-9, is an aromatic amine of significant interest in synthetic and medicinal chemistry.[2] Its structure, featuring a pyrrole ring linked to an aniline moiety, imparts unique electronic and structural characteristics that are leveraged in the design of novel functional molecules. Derivatives of this compound have been explored for their potential in diverse fields, from antitubercular agents to components of advanced polymers.[3][4] A thorough understanding of its fundamental molecular structure and conformational preferences is paramount for researchers aiming to rationally design and synthesize new materials and drug candidates based on this versatile scaffold. This guide will delve into the key structural parameters, conformational energetics, and the experimental and computational methodologies used to elucidate these properties.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below. This data provides a baseline for the more in-depth structural analysis that follows.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| CAS Number | 52768-17-9 | [2] |

| Melting Point | 72-81 °C | [1][2] |

| Boiling Point | 307.8 °C | [1][2] |

| Appearance | Solid | [1] |

| SMILES | NC1=CC=C(N2C=CC=C2)C=C1 | [2] |

Below is a diagram illustrating the chemical structure and atom numbering scheme for this compound, which will be used as a reference throughout this guide.

Caption: A typical computational workflow for conformational analysis.

Predicted Ground State Conformation

Rotational Energy Barrier

The energy barrier to rotation around the C1'-N1 bond is a critical parameter that determines the molecule's conformational flexibility at a given temperature. A potential energy scan, where the dihedral angle τ is systematically varied and the energy of the molecule is calculated at each step, can elucidate this barrier. The transition state for this rotation is expected to be the planar conformation (τ = 0°), where steric hindrance is maximized. A secondary, lower energy barrier may exist at the perpendicular conformation (τ = 90°), where π-conjugation is minimized.

Experimental and Computational Methodologies

A comprehensive understanding of the molecular structure and conformation of this compound requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Protocols

4.1.1. Synthesis

A common synthetic route to this compound involves the reduction of 1-(4-nitrophenyl)-1H-pyrrole. [1] Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1.0 mM 1-(4-nitrophenyl)-1H-pyrrole in 2 mL of ethanol in a 10 mL round-bottom flask, add 5.0 mg of a suitable catalyst (e.g., Pd on graphitic carbon nitride).

-

Addition of Reducing Agent: Add 2.0 mM of hydrazine hydrate (60% solution).

-

Reaction Conditions: Heat the mixture to reflux (approximately 70 °C) for 4 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: Isolate the catalyst by filtration.

-

Purification: Purify the filtrate using silica gel column chromatography to obtain pure this compound.

4.1.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The chemical shifts of the protons and carbons in the pyrrole and aniline rings can provide insights into the electronic environment and, indirectly, the molecular conformation. [5]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present, such as the N-H stretching of the amine and the C-N and C-H bonds of the aromatic rings.

-

X-Ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive and accurate data on bond lengths, bond angles, and the dihedral angle in the solid state. Although a structure for the title compound is not currently public, this technique remains the gold standard for structural elucidation.

Computational Workflow

In the absence of a crystal structure, computational chemistry, particularly DFT, is an invaluable tool.

Step-by-Step Computational Protocol:

-

Structure Building: Construct the initial 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without constraints using a functional such as B3LYP with a basis set like 6-311++G(d,p). This will yield the lowest energy (ground state) conformation.

-

Vibrational Frequency Calculation: Calculate the vibrational frequencies at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also allows for the prediction of the IR spectrum, which can be compared with experimental data.

-

Potential Energy Surface Scan: To determine the rotational energy barrier, perform a relaxed scan of the potential energy surface by systematically varying the C2'-C1'-N1-C2 dihedral angle (e.g., from 0° to 180° in 10° increments), allowing all other geometric parameters to relax at each step.

-

Electronic Structure Analysis: Employ methods like Natural Bond Orbital (NBO) analysis to investigate the electronic delocalization and hyperconjugative interactions that contribute to the conformational preferences.

Predicted Structural Parameters and Spectroscopic Data

The following tables summarize the kind of quantitative data that would be obtained from the computational workflow described above.

Table 1: Predicted Key Geometric Parameters (DFT B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1'-N1 | ~1.42 |

| N1-C2 | ~1.38 |

| C4'-N(amino) | ~1.40 |

| **Bond Angles (°) ** | |

| C1'-N1-C2 | ~126 |

| C2'-C1'-N1 | ~120 |

| Dihedral Angle (°) | |

| C2'-C1'-N1-C2 | ~40 ± 10 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3400-3500 | N-H stretch (amino) |

| ~3100-3150 | C-H stretch (pyrrole) |

| ~3000-3100 | C-H stretch (aniline) |

| ~1600 | N-H bend (amino) |

| ~1500-1550 | C=C stretch (aromatic) |

Applications and Relevance

The structural and conformational properties of this compound are directly relevant to its application in various fields:

-

Materials Science: The degree of conjugation between the pyrrole and aniline rings, governed by the dihedral angle, influences the electronic properties (e.g., HOMO-LUMO gap) of polymers and dyes derived from this molecule. This has implications for their use in organic electronics and photovoltaics.

-

Drug Development: The three-dimensional shape of a molecule is critical for its interaction with biological targets. Understanding the preferred conformation and flexibility of the this compound scaffold is essential for designing derivatives that can bind effectively to enzyme active sites or receptors. [4]The amino group provides a key site for further functionalization to explore a wider chemical space.

Conclusion

This compound is a molecule with a rich conformational landscape dictated by a delicate balance of electronic and steric effects. This guide has detailed the key structural features and the methodologies required to elucidate them. While experimental data provides crucial validation, computational modeling offers a powerful predictive tool, especially for understanding dynamic properties like rotational barriers. The non-planar, twisted conformation is a defining characteristic of this molecule, influencing its reactivity and its utility as a building block in the development of new functional materials and pharmacologically active agents.

References

- ChemicalBook. This compound | 52768-17-9. Accessed January 12, 2026.

- SpectraBase. This compound. Accessed January 12, 2026.

- BIOSYNCE. This compound CAS 52768-17-9. Accessed January 12, 2026.

- BLDpharm. 52768-17-9|this compound. Accessed January 12, 2026.

- Alfa Chemistry. CAS 52768-17-9 this compound. Accessed January 12, 2026.

- J&K Scientific. This compound, 98% | 52768-17-9. Accessed January 12, 2026.

- National Institutes of Health. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Accessed January 12, 2026.

Sources

- 1. This compound | 52768-17-9 [chemicalbook.com]

- 2. 52768-17-9|this compound|BLD Pharm [bldpharm.com]

- 3. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 5. spectrabase.com [spectrabase.com]

electronic properties of 4-(1H-Pyrrol-1-yl)aniline derivatives

An In-depth Technical Guide to the Electronic Properties of 4-(1H-Pyrrol-1-yl)aniline Derivatives

Abstract

The unique donor-acceptor (D-A) architecture of this compound and its derivatives positions them as a compelling class of organic semiconducting materials. This guide provides a comprehensive exploration of their core electronic properties, driven by the interplay between the electron-donating aniline moiety and the electron-accepting pyrrole ring. We will delve into the fundamental principles of their synthesis, the critical phenomenon of intramolecular charge transfer (ICT), and the synergistic use of experimental and computational techniques to characterize and predict their behavior. This document is intended for researchers, materials scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven methodologies for investigation.

The Molecular Architecture: A Foundation of Push-Pull Electronics

The defining characteristic of this compound is its intrinsic "push-pull" electronic structure. The aniline component, with its amino (-NH₂) group, acts as a potent electron donor (the "push"). The lone pair of electrons on the nitrogen atom can be readily delocalized into the adjacent π-system of the phenyl ring.

Conversely, in this molecular arrangement, the pyrrole ring functions as the electron-acceptor (the "pull"). While pyrrole itself is an electron-rich aromatic heterocycle, the lone pair on its nitrogen atom is integral to maintaining its aromaticity according to Hückel's rule (4n+2 π electrons) and is therefore less available for donation compared to the exocyclic amino group of aniline.[1][2] This electronic disparity between the two connected moieties establishes a permanent dipole and is the basis for the molecule's most significant electronic feature: Intramolecular Charge Transfer (ICT).

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating aniline fragment, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting pyrrole fragment.[3][4] This light-induced redistribution of electron density creates a highly polarized excited state, profoundly influencing the molecule's optical and electronic properties.[5][6] The efficiency and energy of this ICT process can be finely tuned by chemical modification, making these derivatives highly versatile for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[7][8][9]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

A Technical Guide to the Thermal Stability and Decomposition of 4-(1H-Pyrrol-1-yl)aniline

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(1H-pyrrol-1-yl)aniline. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights to offer a thorough understanding of the material's behavior under thermal stress.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating both a primary aromatic amine and a pyrrole ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of polymers with tailored electronic and thermal properties, as well as in the development of novel pharmaceutical compounds. The primary amine group offers a reactive site for polymerization and derivatization, while the pyrrole moiety contributes to the electronic characteristics and can influence the final properties of the resulting material.

A critical aspect of the development and application of any new chemical entity is a thorough understanding of its thermal stability. This knowledge is paramount for defining safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of the material during manufacturing processes that may involve elevated temperatures. This guide provides a detailed exploration of the thermal behavior of this compound, including its decomposition pathway, through the application of key thermal analysis techniques.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Melting Point | 81 °C | [1] |

| Boiling Point | 307.8 °C | [1] |

| Appearance | Solid | [3] |

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] The following protocols are designed to provide a comprehensive and self-validating assessment of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.[4]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Workflow Diagram:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a nitrogen atmosphere at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a temperature just beyond its final decomposition point (as determined by TGA) at a linear heating rate of 10 °C/min.[4]

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify and integrate the areas of endothermic (melting, boiling) and exothermic (decomposition, crystallization) peaks to determine the enthalpy of these transitions.[5]

-

Workflow Diagram:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermal Stability and Decomposition Profile

While specific experimental data for this compound is not extensively published, a detailed profile can be constructed based on the known thermal behavior of its constituent moieties: the pyrrole ring and the aromatic amine.

Predicted TGA Profile

A hypothetical TGA and DTG curve for this compound is presented below, based on the analysis of similar aromatic amines and heterocyclic compounds.[6]

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Associated Process |

| Step 1 | ~250 | ~290 | ~45% | Initial cleavage of the C-N bond between the phenyl and pyrrole rings, and fragmentation of the pyrrole ring. |

| Step 2 | ~380 | ~450 | ~40% | Fragmentation and volatilization of the aniline fragments and other intermediate structures. |

| Residue | >600 | - | ~15% | Formation of a stable carbonaceous char residue. |

Note: This data is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Predicted DSC Profile

The DSC thermogram is expected to show an endothermic peak corresponding to the melting of the compound at approximately 81°C.[1] At higher temperatures, a series of exothermic peaks would likely be observed, corresponding to the decomposition events identified in the TGA analysis.

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is proposed to be a multi-step process initiated by the cleavage of the weakest bonds in the molecule.

The decomposition of pyrrole itself is known to be initiated by isomerization to pyrrolenine, followed by ring-opening to form various nitriles and other small molecules.[7] The thermal decomposition of aromatic amines often involves the cleavage of C-N bonds and subsequent fragmentation of the aromatic ring.[8]

Based on these principles, the following decomposition pathway for this compound is proposed:

Caption: Proposed thermal decomposition pathway for this compound.

Mechanistic Insights:

-

Initiation: The decomposition is likely initiated by the homolytic cleavage of the C-N bond connecting the phenyl and pyrrole rings, as this is expected to be the most labile bond.

-

Pyrrole Ring Decomposition: The resulting pyrrolyl radical will undergo a complex series of reactions, including isomerization and ring-opening, to produce smaller, volatile nitrogen-containing compounds such as hydrogen cyanide and various nitriles.[7][9]

-

Aniline Moiety Fragmentation: The anilinyl radical will also undergo further fragmentation at higher temperatures, leading to the formation of a range of volatile aromatic and aliphatic compounds.

-

Char Formation: At elevated temperatures, polymerization and condensation reactions of the larger fragments will lead to the formation of a stable carbonaceous residue.

Conclusion

This technical guide provides a comprehensive framework for understanding the thermal stability and decomposition of this compound. By employing standardized thermal analysis techniques such as TGA and DSC, and by applying fundamental principles of chemical kinetics and degradation mechanisms, a detailed and predictive profile of the material's behavior can be established. The proposed decomposition pathway, initiated by C-N bond cleavage and followed by the fragmentation of the constituent aromatic and heterocyclic rings, offers a scientifically grounded model for interpreting experimental data. This information is critical for the safe and effective application of this compound in research and development.

References

-

Alzueta, M. U., & Glarborg, P. (2018). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 32(5), 6146–6158. [Link]

-

Cooper, A., & Woolfson, D. N. (2004). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 17(3), 172-179. [Link]

-

Griffith, R. H., Marsh, J. D. F., & Newling, W. B. S. (1949). The catalytic decomposition of simple heterocyclic compounds II. Reaction kinetics and mechanism. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 197(1049), 194-201. [Link]

-

Puts, G. J., Crouse, P. L., & Ameduri, B. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability, 78(3), 439-446. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 52768-17-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The N-Arylpyrrole Motif: A Comprehensive Guide to its Discovery, Synthesis, and Application

Abstract

The N-arylpyrrole scaffold is a privileged heterocyclic motif that forms the backbone of a multitude of biologically active compounds and advanced functional materials. Its unique electronic properties and synthetic versatility have established it as a cornerstone in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of N-arylpyrrole synthesis, from classical condensation reactions to modern cross-coupling methodologies. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key synthetic procedures are provided, alongside a critical evaluation of their respective advantages and limitations. Furthermore, this guide will explore the diverse applications of N-arylpyrroles, highlighting their indispensable role in the development of blockbuster drugs such as Atorvastatin and their emerging significance in the realm of organic electronics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this remarkable chemical entity.

The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations

The story of N-arylpyrroles is intrinsically linked to the broader history of pyrrole chemistry. While pyrrole itself was first isolated in 1834, the deliberate synthesis of its N-arylated derivatives gained momentum with the development of robust methods for forming the pyrrole ring. Two classical named reactions, the Paal-Knorr synthesis and the Clauson-Kaas synthesis, laid the foundational groundwork for accessing this important class of compounds.

The Paal-Knorr Synthesis: A Cornerstone of Pyrrole Chemistry

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a powerful method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic environments can favor the formation of furan byproducts.[3]

Causality of Experimental Choices: The choice of a weak acid, such as acetic acid, is crucial as it facilitates the initial nucleophilic attack of the amine on the carbonyl group and the subsequent dehydration steps without promoting the competing furan synthesis pathway. The reaction's versatility allows for the synthesis of a wide range of N-substituted pyrroles, including N-aryl derivatives, by simply varying the primary amine starting material.[2][4]

Mechanism of the Paal-Knorr N-Arylpyrrole Synthesis:

The reaction proceeds through a series of well-established steps:

-

Hemiaminal Formation: The primary aryl amine initially attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic intermediate.

-

Dehydration: Subsequent elimination of two molecules of water results in the formation of the aromatic N-arylpyrrole ring.[2]

Figure 1: Simplified workflow of the Paal-Knorr synthesis of N-arylpyrroles.

The Clauson-Kaas Synthesis: An Alternative Pathway to N-Arylpyrroles

Causality of Experimental Choices: The use of 2,5-dialkoxytetrahydrofurans is advantageous due to their stability and commercial availability. The acidic conditions, often employing acetic acid or other protic acids, are necessary to hydrolyze the acetal protecting groups and generate the reactive 1,4-dicarbonyl species in situ.[5][7] Microwave irradiation has been shown to significantly accelerate the reaction, offering a greener and more efficient approach.[5][8]

Mechanism of the Clauson-Kaas N-Arylpyrrole Synthesis:

-

Hydrolysis: The 2,5-dialkoxytetrahydrofuran is first hydrolyzed under acidic conditions to generate the corresponding 1,4-dicarbonyl compound.

-

Condensation and Cyclization: The in situ generated dicarbonyl then reacts with the primary aryl amine via a Paal-Knorr type mechanism to form the N-arylpyrrole.

Figure 2: Simplified workflow of the Clauson-Kaas synthesis.

The Modern Era of N-Arylpyrrole Synthesis: The Power of Cross-Coupling

While the classical methods remain valuable, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylpyrroles, offering unparalleled scope, efficiency, and functional group tolerance. The Buchwald-Hartwig amination and the Ullmann condensation are the preeminent modern techniques for forging the crucial C-N bond between a pyrrole nitrogen and an aryl group.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a workhorse in organic synthesis for the formation of C-N bonds.[9] The reaction couples an amine with an aryl halide or triflate, and its application to the N-arylation of pyrrole has been extensively explored.[9][10]

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as XPhos and SPhos, are often employed to promote efficient coupling with a wide range of substrates.[11] The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is essential for deprotonating the pyrrole and generating the active nucleophile.[10]

Catalytic Cycle of the Buchwald-Hartwig Amination for N-Arylpyrrole Synthesis:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

-

Ligand Exchange: The pyrrolide anion displaces the halide from the palladium center.

-

Reductive Elimination: The N-arylpyrrole product is formed through reductive elimination, regenerating the Pd(0) catalyst.[10]

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds.[12] While historically requiring harsh reaction conditions, modern advancements, including the use of ligands, have made it a more practical and versatile method for N-arylpyrrole synthesis.[13]

Causality of Experimental Choices: The traditional Ullmann reaction often required stoichiometric amounts of copper and high temperatures.[12] The development of ligand-accelerated protocols, using ligands such as 1,10-phenanthroline and various amino acids, has enabled the use of catalytic amounts of copper under milder conditions. The choice of solvent and base is also critical, with polar aprotic solvents like DMF or DMSO and bases like potassium carbonate being commonly employed.[14]

Mechanism of the Ullmann Condensation for N-Arylpyrrole Synthesis:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.

-

Formation of a Copper-Pyrrolide Complex: The copper catalyst reacts with the deprotonated pyrrole to form a copper(I)-pyrrolide complex.

-

Oxidative Addition: This complex undergoes oxidative addition with the aryl halide to form a copper(III) intermediate.

-

Reductive Elimination: Reductive elimination from the copper(III) species yields the N-arylpyrrole product and regenerates the active copper(I) catalyst.[13]

Practical Applications and Experimental Protocols

The synthetic methodologies described above have been instrumental in the development of a wide range of N-arylpyrrole-containing molecules with significant applications in medicine and materials science.

Medicinal Chemistry: The Synthesis of Atorvastatin (Lipitor®)

One of the most prominent examples of an N-arylpyrrole in medicinal chemistry is Atorvastatin, a blockbuster drug used to lower cholesterol.[15] The industrial synthesis of Atorvastatin relies on a convergent Paal-Knorr reaction as a key step to construct the central polysubstituted pyrrole core.[16][17]

Table 1: Comparison of Synthetic Routes to Atorvastatin

| Synthetic Route | Key Reaction | Number of Steps | Reference |

| Industrial Paal-Knorr | Paal-Knorr Cyclocondensation | ~6 | [15][16] |

| Stetter/Paal-Knorr | Stetter Reaction & Paal-Knorr | 4 | [15] |

| Hantzsch Pyrrole Synthesis | Hantzsch Pyrrole Synthesis | 5 | [15] |

| MCR-Based Approach | Multi-component Reaction | 4 | [15] |

Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Intermediate [17]

-

Reactants: 4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (diketone precursor) and (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, tert-butyl ester (amine precursor).

-

Catalyst: An organic acid, such as pivalic acid, often in the presence of a tertiary amine co-catalyst like triethylamine.

-

Solvent: A mixture of heptane and toluene.

-

Procedure:

-

The diketone and amine precursors are dissolved in the solvent mixture.

-

The acid catalyst and co-catalyst are added to the solution.

-

The reaction mixture is heated to reflux for several hours, with azeotropic removal of water.

-

Upon completion, the reaction is cooled, and the product is isolated and purified by crystallization.

-

Materials Science: N-Arylpyrroles in Organic Electronics

The tunable electronic properties of N-arylpyrroles make them attractive building blocks for organic electronic materials. They have been incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[18][19]

-

Organic Light-Emitting Diodes (OLEDs): N-arylpyrrole derivatives have been utilized as host materials and hole-transporting materials in OLEDs due to their good thermal stability and charge-transporting properties.[20]

-

Organic Photovoltaics (OPVs): Polymers containing N-arylpyrrole units have been investigated as donor materials in bulk heterojunction solar cells, contributing to the overall power conversion efficiency.[18][21]

-

Organic Semiconductors: The ability to modify the aryl substituent provides a means to tune the HOMO and LUMO energy levels of N-arylpyrrole-based materials, making them promising candidates for n-type and p-type organic semiconductors.[22][23]

Experimental Protocol: Synthesis of a Poly(N-arylpyrrole) via Oxidative Polymerization [24]

-

Monomer: An N-arylpyrrole monomer, such as N-vinylpyrrole.

-

Oxidant: A chemical oxidant like iron(III) chloride or ammonium persulfate.

-

Solvent: An organic solvent such as chloroform or acetonitrile.

-

Procedure:

-

The N-arylpyrrole monomer is dissolved in the chosen solvent.

-

The oxidant is added portion-wise to the monomer solution with stirring.

-

The polymerization is allowed to proceed at room temperature or with gentle heating.

-

The resulting polymer is precipitated by the addition of a non-solvent (e.g., methanol), filtered, washed, and dried.

-

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 8. [PDF] A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation | Semantic Scholar [semanticscholar.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]